Human 11β-HSD1 Inhibitory Potency: Rank-Order Position Among Five Congeners from the Same Screening Library
In a head-to-head screen of a polyfluorinated ketone library against human 11β-HSD1 in HEK293 cells stably transfected with human HSD11B1, compound c6a (methyl 6-(trifluoromethyl)nicotinoylacetate) returned an IC₅₀ of 2.3 μM, placing it in the middle of the active series [1]. Three congeners were more potent—c1a (0.13 μM), c4a (0.48 μM), and c3a (1.8 μM)—while c10a (1.9 μM) was slightly more potent . This ~18-fold potency range among structurally related fluorinated ketones demonstrates that potency alone is not the differentiating criterion; rather, the combination of moderate human potency with pronounced species selectivity (see Evidence Item 2) defines the niche of c6a [1].
| Evidence Dimension | Human 11β-HSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.3 μM (c6a) |
| Comparator Or Baseline | c1a: 0.13 μM; c3a: 1.8 μM; c4a: 0.48 μM; c10a: 1.9 μM |
| Quantified Difference | c6a is 17.7-fold less potent than c1a; 4.8-fold less potent than c4a; 1.3-fold less potent than c3a; 1.2-fold less potent than c10a |
| Conditions | HEK293 cells stably transfected with human HSD11B1; scintillation proximity assay measuring inhibition of cortisone metabolism; IC₅₀ determined by four-parameter logistic equation [1] |
Why This Matters
Procurement decisions for pharmacological tool compounds should not be based on potency alone; c6a's mid-range human potency combined with its distinct species-selectivity cliff (see below) offers a unique profile for human-target validation studies where rodent cross-reactivity must be avoided.
- [1] Naredo-Gonzalez G, et al. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. Sci Rep. 2022 Sep 29;12(1):16268. View Source
